molecular formula C16H21N3O4S B6462229 4-ethyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2548995-14-6

4-ethyl-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B6462229
CAS No.: 2548995-14-6
M. Wt: 351.4 g/mol
InChI Key: ZRSMJHZBWTZTDK-UHFFFAOYSA-N
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Description

This compound features a dioxopiperazine core substituted with an ethyl group at the 4-position and a carboxamide linkage to a tetrahydrobenzothiophene-methyl moiety. Though specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., dioxopiperazine carboxamides in ) suggest relevance in medicinal chemistry, particularly for antibiotics or protease inhibitors .

Properties

IUPAC Name

4-ethyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-18-7-8-19(14(21)13(18)20)15(22)17-10-16(23)6-3-4-12-11(16)5-9-24-12/h5,9,23H,2-4,6-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSMJHZBWTZTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC3=C2C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Functional Groups and Spectral Features
Compound Name/Structure Key Functional Groups Notable IR Peaks (cm⁻¹) Reference
Target Compound Dioxopiperazine, carboxamide, tetrahydrobenzothiophene C=O (1680–1700), N-H (~3300)
Triazole-thiones [7–9] () 1,2,4-Triazole, sulfonyl, C=S C=S (1247–1255), NH (3278–3414)
Diethyl imidazopyridine ester () Imidazopyridine, nitro, ester, cyano C≡N (~2250), C=O (ester ~1730)
Thiazolidine-dioxopiperazine () Thiazolidine, dioxopiperazine, carboxylic acid Carboxylic acid O-H (2500–3300)

Key Observations:

  • The target compound’s dioxopiperazine core is shared with thiazolidine derivatives (), but its tetrahydrobenzothiophene substituent distinguishes it from the phenyl/thiazolidine groups in analogs .
  • Unlike triazole-thiones (), which exhibit tautomerism and C=S stretching, the target compound’s carboxamide and dioxopiperazine C=O groups dominate its IR profile .
  • The imidazopyridine ester () lacks a piperazine ring but shares polar groups (nitro, cyano) that contrast with the target’s lipophilic benzothiophene .

Physicochemical Properties

  • Lipophilicity: The ethyl group and benzothiophene in the target compound likely enhance lipophilicity compared to polar triazole-thiones () and imidazopyridine esters () .
  • Solubility: The carboxamide and hydroxyl groups may improve aqueous solubility relative to thiazolidine derivatives (), which feature carboxylic acids prone to pH-dependent ionization .

Potential Pharmacological Implications

  • Target Binding: The dioxopiperazine-carboxamide scaffold (shared with compounds) may facilitate hydrogen bonding with proteases or kinases, while the benzothiophene could enhance membrane permeability .
  • Metabolic Stability: The absence of ester or nitro groups (cf. ) suggests reduced susceptibility to hydrolysis or reduction compared to imidazopyridine analogs .

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